molecular formula C10H12N2O4S B5509872 methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate

methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate

Cat. No.: B5509872
M. Wt: 256.28 g/mol
InChI Key: KPWFOZPKKOFHHI-VOTSOKGWSA-N
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Description

Methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.05177804 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Compounds

  • Synthesis of Heteroylhydrazono-1,3‐thiazolidin‐4‐ones : A study reports the synthesis of methyl-2-[(Z)-3-substituted-4-oxo-2-(2-picolinoyl-/thiophene-2-carbonyl)-hydrazonothiazolidin-5-ylidene]acetates, a derivative of thiazolidin-4-one, confirming their structure through X-ray crystallography (Hassan et al., 2015).

  • Efficient One-Pot Synthesis of Substituted Thienylidene Compounds : Researchers developed a one-pot synthesis method for methyl 2-[(Z)-4-aryl-5-morpholino-3-oxo-2,3-dihydrothiophen-2-ylidene]acetate derivatives, highlighting their excellent yields (Moghaddam et al., 2005).

Crystal Structure Analysis

  • Study of Thiotriazoline Polymorphs : A comprehensive analysis of morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate revealed the impact of crystallization conditions on the crystal structure, including orthorhombic and monoclinic modifications (Shishkina et al., 2017).

Medicinal Chemistry Applications

  • Synthesis and Evaluation of Antimicrobial Compounds : A study reported the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, finding them active against selected microbial species (Gul et al., 2017).

  • Design and Synthesis of Aldose Reductase Inhibitors : A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors of aldehyde reductase and aldose reductase, showing potential for treating diabetic complications (Ali et al., 2012).

Catalyst in Chemical Reactions

  • Palladium(II) Catalysts with Oxazolin-2-ylidene Ligands : Novel palladium(II) complexes with oxazolin-2-ylidene ligands were synthesized and used as catalysts in Heck coupling reactions, exhibiting high catalytic activity (Tubaro et al., 2005).

Properties

IUPAC Name

methyl (2E)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-15-8(13)6-7-9(14)11-10(17-7)12-2-4-16-5-3-12/h6H,2-5H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWFOZPKKOFHHI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)N=C(S1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\C(=O)N=C(S1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.